4-Bromobenzenediazonium chloride

説明

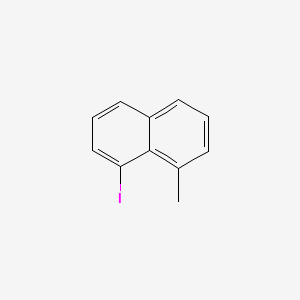

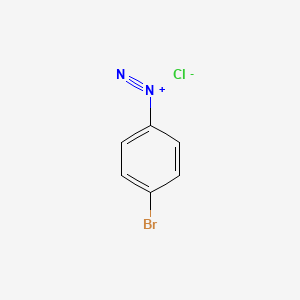

4-Bromobenzenediazonium chloride is a chemical compound with the molecular formula C6H4BrClN2 . It has an average mass of 219.466 Da and a monoisotopic mass of 217.924637 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), and nitrogen (N) atoms . The exact structure can be found in chemical databases like ChemSpider .Chemical Reactions Analysis

One study investigated the effects of solvent composition, acidity, and temperature on the dediazoniation of 4-bromobenzenediazonium ions in methanol-water mixtures . The kinetic behavior was found to be complex, with different reaction products formed depending on the experimental conditions .Physical and Chemical Properties Analysis

This compound has an average mass of 219.466 Da and a monoisotopic mass of 217.924637 Da . More detailed physical and chemical properties can be found in chemical databases like ChemicalBook .科学的研究の応用

Ion-Selective Electrodes in Titrations

4-Bromobenzenediazonium chloride has been utilized in potentiometric titrations of aromatic hydroxy compounds, amines, and compounds with active methylene groups. An organic cation-selective indicator electrode based on a PVC membrane plasticized with 2-nitrophenyl 2-ethylhexyl ether can be used with this compound solutions as titrants. This approach yielded useful results in determinations of various components, proving the efficiency of this compound in this context (Vytras, Kalous, Kalábová, & Remeš, 1984).

Electrochemical Reduction on Silicon Surfaces

This compound, along with 4-nitrobenzenediazonium salts, has been electrochemically grafted onto H-terminated, p-doped silicon surfaces. This process results in layer thicknesses of 2-7 nm, indicating multilayer formation. The study demonstrates that this compound reacts not only with the silicon surface but also with electrografted phenyl groups via azo-bond formation. This research is instrumental in the fabrication of sensor platforms and other silicon-based applications (Ullien et al., 2014).

Photocatalytic Oxidation of Bromide

4-Bromobenzenediazonium tetrafluoroborate, closely related to this compound, has been used in photocatalytic oxidation processes. In a study, it was part of a system consisting of a ruthenium(II) complex and bromide, leading to the efficient production of bromine and tribromide. This study highlights the potential of 4-bromobenzenediazonium derivatives in photocatalytic applications (Tsai & Chang, 2017).

Surface Modifications and Reactions

This compound has been used in surface modifications of a Au(111) electrode. The study shows different behaviors when the modifications are carried out in different solvents like acetonitrile and HClO4, leading to the formation of either disordered thin organic films or a 4,4'-dibromobiphenyl monolayer. This research is significant for understanding the surface chemistry and potential applications in electronics and material science (Cui et al., 2013).

作用機序

The complex kinetic behavior of 4-bromobenzenediazonium ions can be rationalized by assuming two competitive mechanisms: the spontaneous heterolytic dediazoniation of 4-bromobenzenediazonium, and an O-coupling mechanism in which the methanol molecules capture ArN2+ to yield a highly unstable Z-adduct which undergoes homolytic fragmentation initiating a radical process .

Safety and Hazards

4-Bromobenzenediazonium chloride is considered hazardous. It causes severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

特性

IUPAC Name |

4-bromobenzenediazonium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOZFDRVOFNEQB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)Br.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942402 | |

| Record name | 4-Bromobenzene-1-diazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2028-85-5 | |

| Record name | Benzenediazonium, 4-bromo-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002028855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzene-1-diazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,5-Tetrachloro-4-[(3-iodoprop-2-yn-1-yl)oxy]benzene](/img/structure/B3064728.png)